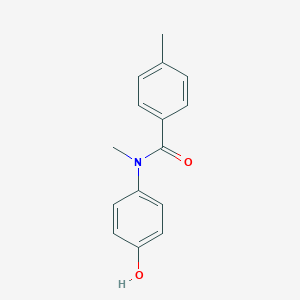

N-(4-hydroxyphenyl)-N,4-dimethylbenzamide

Vue d'ensemble

Description

N-(4-Hydroxyphenyl)-N,4-dimethylbenzamide is a benzamide derivative characterized by a 4-methyl substituent on the benzoyl ring and an N-(4-hydroxyphenyl) group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-hydroxyphenyl)-N,4-dimethylbenzamide typically involves the reaction of 4-hydroxyaniline with 4-dimethylbenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of catalysts such as palladium complexes can also enhance the efficiency of the synthesis.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.

Reduction: The compound can be reduced to form the corresponding amine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated benzamide derivatives.

Applications De Recherche Scientifique

N-(4-hydroxyphenyl)-N,4-dimethylbenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of N-(4-hydroxyphenyl)-N,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the benzamide moiety can interact through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Structural Analogues with Methyl Substituents

4-Methyl-N-(4-methylphenyl)benzamide (CAS 6876-66-0)

- Molecular Formula: C₁₅H₁₅NO

- Molecular Weight : 225.29 g/mol

- Key Features : Lacks a hydroxyl group, with methyl substituents at both the benzoyl 4-position and the N-phenyl ring.

Hydroxyphenyl-Substituted Benzamides

N-(4-Hydroxyphenyl)ethanamide (HPE)

- Molecular Formula: C₈H₉NO₂

- Molecular Weight : 151.16 g/mol

- Key Features : Contains a 4-hydroxyphenyl group linked to an acetyl moiety.

- Properties: The hydroxyl group in HPE significantly enhances solubility in polar solvents compared to non-hydroxylated analogues like N-phenylbenzamide (PB) . This suggests that N-(4-hydroxyphenyl)-N,4-dimethylbenzamide may exhibit intermediate solubility due to the balance between its hydroxyl and methyl groups.

3,5-Dihydroxy-N-(4-hydroxyphenyl)benzamide

- Synthesis: Prepared via conventional amidation routes involving 3,5-dihydroxybenzoic acid and 4-aminophenol .

- Properties : Additional hydroxyl groups increase polarity and hydrogen-bonding capacity, likely improving solubility but reducing metabolic stability compared to this compound.

Sulfonamide and Retinamide Analogues

N-(4-Hydroxyphenyl)-N,4-dimethylbenzenesulfonamide

- Key Differences : Replaces the benzamide core with a sulfonamide group.

- Applications : Market reports highlight its use in industrial applications, though pharmacological data are absent . Sulfonamides generally exhibit distinct electronic and steric properties compared to benzamides, affecting binding to biological targets.

N-4-Hydroxyphenylretinamide (Fenretinide)

- Properties: A retinoid derivative with demonstrated anticancer activity via angiogenesis inhibition .

Data Table: Comparative Analysis of Benzamide Derivatives

*Inferred properties based on structural analogues.

Activité Biologique

N-(4-hydroxyphenyl)-N,4-dimethylbenzamide, commonly referred to as a derivative of benzamide, exhibits a range of biological activities that have been the subject of various studies. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound is characterized by the following structural features:

- Hydroxyl Group : The presence of the hydroxyl group (-OH) on the phenyl ring enhances solubility and may influence the compound's interaction with biological targets.

- Dimethyl Substitution : The dimethyl groups on the benzamide moiety contribute to its lipophilicity and stability.

Research indicates that this compound exhibits significant biological activity through several mechanisms:

- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The hydroxyl group is believed to enhance antimicrobial properties by facilitating interaction with bacterial cell membranes.

- Analgesic Effects : Analogous compounds have been studied for their analgesic properties, particularly in relation to their impact on pain pathways in the central nervous system. They may exert effects via modulation of the endocannabinoid system .

- Antioxidant Properties : The phenolic nature of the compound suggests potential antioxidant activity, which can mitigate oxidative stress in biological systems.

Antibacterial Activity

A study highlighted that derivatives with similar structural motifs to this compound demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis and function.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide | Hydroxyphenyl and methoxy groups | Antimicrobial activity |

| 2-Aminobenzothiazole | Benzothiazole core | Antibacterial properties |

| Benzothiazole derivatives | Various substitutions on benzothiazole | Anticancer and antibacterial activities |

Analgesic Studies

In an investigation focusing on analgesic properties, compounds similar to this compound were shown to have a reduced hepatotoxic profile compared to traditional analgesics like acetaminophen. The studies indicated that these compounds maintain their analgesic efficacy while minimizing liver damage, suggesting a promising therapeutic profile .

Case Studies

- Case Study on Hepatotoxicity : A comparative study assessed the hepatotoxic effects of this compound analogs against acetaminophen. Results indicated that while acetaminophen caused significant liver damage at high doses, the analogs displayed a marked reduction in liver function tests (LFTs), highlighting their safer profile .

- Survival Analysis in Animal Models : Kaplan-Meier survival curves from toxicity assays demonstrated that animals treated with this compound analogs exhibited higher survival rates compared to those treated with acetaminophen under similar conditions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-hydroxyphenyl)-N,4-dimethylbenzamide, and what reaction conditions optimize yield?

- Methodological Answer : The compound can be synthesized via coupling reactions between substituted benzoic acids and aromatic amines. A common approach involves:

- Step 1 : Activate the carboxylic acid group using coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst to form an active ester intermediate .

- Step 2 : React the activated intermediate with N,4-dimethyl-4-hydroxyaniline under inert conditions (e.g., nitrogen atmosphere) in anhydrous dichloromethane or DMF.

- Optimization : Maintain a 1:1 molar ratio of reactants, and monitor reaction progress via thin-layer chromatography (TLC). Purify the crude product using column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR in deuterated DMSO or CDCl₃ to confirm substituent positions and amide bond formation. Aromatic protons typically appear in the δ 6.5–8.0 ppm range .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF can verify molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identify characteristic peaks for amide C=O (~1650 cm⁻¹) and hydroxyl groups (~3300 cm⁻¹) .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm ensure purity (>95%) .

Q. What are the known stability issues under various pH and temperature conditions?

- Methodological Answer :

- pH Stability : Perform accelerated degradation studies in buffers (pH 1–13) at 37°C. The compound may hydrolyze in strongly acidic/basic conditions, requiring neutral storage buffers .

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and thermal decomposition profiles. Store at –20°C under anhydrous conditions to prevent dimerization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

- Methodological Answer :

- Orthogonal Assays : Compare results from enzyme inhibition assays (e.g., fluorescence-based) with cellular viability assays (e.g., MTT) to distinguish direct target engagement from off-target effects .

- Structural Analogs : Synthesize derivatives with modified substituents (e.g., halogenation at the phenyl ring) to isolate critical functional groups. For example, replacing the hydroxyl group with fluorine alters lipophilicity and activity .

- Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to suspected targets .

Q. What strategies are effective in improving the solubility of this hydrophobic benzamide for in vitro assays?

- Methodological Answer :

- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility without disrupting biological assays .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to the hydroxyl group, which hydrolyze in physiological conditions .

- Nanoparticle Formulation : Encapsulate the compound in liposomes or polymeric nanoparticles (e.g., PLGA) for controlled release .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes to predict metabolic hotspots and guide structural modifications .

- ADMET Prediction : Use tools like SwissADME or ADMETlab to estimate permeability (LogP), bioavailability, and toxicity risks. For example, reducing LogP from 3.5 to 2.8 improves aqueous solubility .

Q. How to design structure-activity relationship (SAR) studies to elucidate critical functional groups?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with systematic substitutions (e.g., methoxy → ethoxy, hydroxyl → methyl) and test biological activity. For example, removing the hydroxyl group reduces hydrogen-bonding potential and may abolish target binding .

- 3D-QSAR Models : Use CoMFA or CoMSIA to correlate electronic, steric, and hydrophobic fields with activity data from analogs .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values across studies?

- Methodological Answer :

- Standardized Protocols : Re-evaluate activity using identical assay conditions (e.g., cell line, incubation time, serum concentration). For instance, discrepancies in anticancer activity may arise from variations in HeLa vs. MCF-7 cell lines .

- Meta-Analysis : Aggregate data from multiple studies using Bayesian statistics to identify outliers and refine consensus values .

Propriétés

IUPAC Name |

N-(4-hydroxyphenyl)-N,4-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-11-3-5-12(6-4-11)15(18)16(2)13-7-9-14(17)10-8-13/h3-10,17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAXDQTZNODCHKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N(C)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407096 | |

| Record name | N-(4-hydroxyphenyl)-N,4-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1148-53-4 | |

| Record name | N-(4-hydroxyphenyl)-N,4-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.